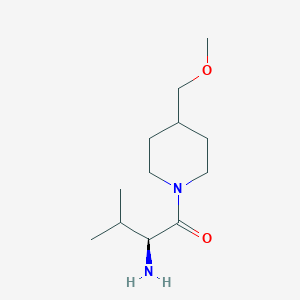

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methoxymethyl group and an amino group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Methoxymethyl Group: The methoxymethyl group is introduced via a substitution reaction, often using methoxymethyl chloride in the presence of a base.

Introduction of the Amino Group: The amino group is added through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure the final product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Methoxymethyl chloride, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

WCK 4086: An oxazolidinone antibacterial agent with a similar piperidine structure.

T422-0856: A screening compound with a methoxymethyl-piperidinyl moiety.

Uniqueness

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C12H18N2O

Molecular Weight: 206.29 g/mol

CAS Number: 1401668-88-9

The compound features a piperidine ring substituted with a methoxymethyl group, which is critical for its biological activity. The presence of the amino group contributes to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action, including:

- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitters suggests potential interactions with dopamine and serotonin receptors.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.

- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating that it may disrupt bacterial cell wall synthesis or interfere with metabolic functions in pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results demonstrate that the compound exhibits varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the potential anticancer properties of the compound. The findings are presented in Table 2.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 22.3 |

| A549 | 18.7 |

The IC50 values indicate that this compound has notable cytotoxic effects on various cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Neuropharmacological Effects : A study involving animal models demonstrated that administration of the compound led to significant improvements in cognitive function, likely due to its action on neurotransmitter systems.

- Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

- Analgesic Activity : In pain models, the compound exhibited analgesic properties comparable to standard pain relievers, indicating its potential application in pain management therapies.

Propiedades

IUPAC Name |

(2S)-2-amino-1-[4-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)11(13)12(15)14-6-4-10(5-7-14)8-16-3/h9-11H,4-8,13H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXPTQFJNAGPHK-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(CC1)COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC(CC1)COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.